TH1217

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

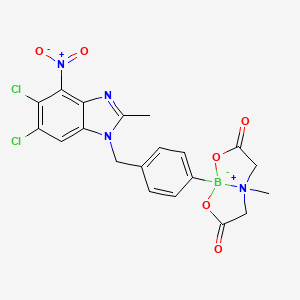

1-[4-[(5,6-dichloro-2-methyl-4-nitrobenzimidazol-1-yl)methyl]phenyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BCl2N4O6/c1-11-24-19-15(7-14(22)18(23)20(19)26(30)31)25(11)8-12-3-5-13(6-4-12)21-27(2,9-16(28)32-21)10-17(29)33-21/h3-7H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFRCQHNILGMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=C(C=C3)CN4C(=NC5=C(C(=C(C=C54)Cl)Cl)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BCl2N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901022533 | |

| Record name | ZINC1775962367 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of TH1217: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of TH1217, a novel small molecule inhibitor. Designed for researchers, scientists, and professionals in drug development, this document details the molecular target of this compound, its impact on cellular signaling pathways, and the experimental validation of its activity.

Executive Summary

This compound is a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), a key enzyme in nucleotide metabolism.[1][2] With an IC50 of 47 nM, this compound presents a promising therapeutic agent, particularly in oncology.[1][2] Its mechanism revolves around the disruption of dNTP pool sanitation, leading to increased efficacy of cytidine analogue chemotherapeutics in cancer cells. This guide will explore the function of dCTPase, the inhibitory action of this compound, and its downstream cellular consequences.

The Molecular Target: dCTP Pyrophosphatase 1 (dCTPase)

dCTP pyrophosphatase 1 (dCTPase), also known as XTP3TPA, is a crucial enzyme responsible for maintaining the integrity of the cellular deoxynucleoside triphosphate (dNTP) pool.[3] Its primary function is to "sanitize" the dNTP pool by hydrolyzing both canonical and non-canonical forms of dCTP into their corresponding monophosphates and pyrophosphate.[3] This enzymatic activity is vital for preventing the incorporation of modified or damaged nucleotides into DNA, thus ensuring genomic stability.

In numerous cancerous tissues, including breast, ovarian, and lung cancers, dCTPase is found to be overexpressed. This upregulation is linked with poor patient prognosis, the promotion of cancer cell "stemness," and the development of resistance to certain chemotherapeutic agents.

This compound: A Potent and Selective dCTPase Inhibitor

This compound has been identified as a first-in-class, potent, and selective inhibitor of human dCTPase.[3] Its inhibitory activity is characterized by a half-maximal inhibitory concentration (IC50) of 47 nM.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and similar dCTPase inhibitors.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 (dCTPase) | 47 nM | [1][2] |

Table 2: In Vitro ADME and Physicochemical Properties of a dCTPase Inhibitor (Boronate 30/TH1217)

| Parameter | Value | Reference |

| Aqueous Solubility | >100 µM | [1] |

| Plasma Stability (in vitro, t4h) | 86% | [1] |

| Mouse Microsomal Half-life | 109 minutes | [1] |

| Cell Permeability | 8.66×10⁻⁶ / 1.30×10⁻³ cm/s | [1] |

| CYP Inhibition | Mentioned, but specific values not detailed in the provided search results. | [1] |

Mechanism of Action in Cancer Therapy

The primary therapeutic application of this compound is in oncology, where it acts as a chemosensitizer, enhancing the efficacy of existing anticancer drugs, particularly cytidine analogues.

Potentiation of Cytidine Analogues

Cytidine analogues, such as decitabine and gemcitabine, are a class of chemotherapy drugs that function as nucleoside analogues.[3] To exert their cytotoxic effects, they must be phosphorylated within the cell to their active triphosphate form.[3] These active triphosphates can then be incorporated into DNA, leading to cell cycle arrest and apoptosis.

However, the triphosphate forms of some cytidine analogues are recognized as non-canonical substrates by dCTPase and are subsequently hydrolyzed and inactivated.[3] This enzymatic degradation reduces the intracellular concentration of the active drug, thereby diminishing its therapeutic efficacy.

By inhibiting dCTPase, this compound prevents the breakdown of the active triphosphate forms of cytidine analogues.[3] This leads to their accumulation within the cancer cell, increased incorporation into DNA, and ultimately, a synergistic enhancement of their cytotoxic effects.[3]

References

TH1217: A Technical Guide to a First-in-Class Selective dCTP Pyrophosphatase 1 (dCTPase) Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxycytidine triphosphate (dCTP) pyrophosphatase 1 (dCTPase), also known as DCTPP1, is a critical enzyme in nucleotide metabolism. It maintains the balance of pyrimidine nucleotide pools within the cell by hydrolyzing dCTP into deoxycytidine monophosphate (dCMP) and pyrophosphate.[1][2] This function is vital for preventing DNA damage and genetic instability.[2][3] In cancer, dCTPase plays a central role in the metabolism of deoxycytidine analogues used in chemotherapy and has been implicated in drug resistance.[4] TH1217 has emerged as a potent and selective, first-in-class inhibitor of human dCTPase, presenting a novel strategy for enhancing the efficacy of existing cancer therapies.[5][6] This document provides a comprehensive technical overview of this compound, its mechanism of action, physicochemical properties, and the experimental protocols for its evaluation.

The Role of dCTPase in Cellular Homeostasis and Cancer

dCTPase (EC 3.6.1.12) is a hydrolase that catalyzes the conversion of dCTP to dCMP.[1] This action serves two primary purposes:

-

Nucleotide Pool Regulation: It prevents the accumulation of excess dCTP, which is crucial for maintaining genomic integrity during DNA replication.[2]

-

"House-Cleaning" Function: The enzyme efficiently hydrolyzes modified cytidine triphosphates, such as 5-methyl-dCTP, preventing their incorrect incorporation into DNA and subsequent epigenetic dysregulation.[2][3]

Overexpression of dCTPase (DCTPP1) has been observed in various cancers and can be associated with resistance to pyrimidine-based chemotherapies, such as those involving cytidine analogues.[4] By controlling the cellular concentration of dCTP, the enzyme can limit the activation and incorporation of these therapeutic agents. Therefore, inhibiting dCTPase is a promising strategy to sensitize cancer cells to these treatments.

This compound: A Potent and Selective dCTPase Inhibitor

This compound is a small molecule inhibitor identified as a highly potent and selective agent against human dCTPase.[5][6] Its discovery marks a significant step in targeting this enzyme for therapeutic purposes.

The physicochemical and pharmacological properties of this compound are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Source |

|---|

| dCTP pyrophosphatase 1 (dCTPase) | 47 nM |[5][6][7][8] |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₇BCl₂N₄O₆ | [6][8] |

| Formula Weight | 491.1 | [6] |

| Aqueous Solubility | >100 μM | [5][8] |

| Solubility in DMSO | ≥ 10 mg/ml | [6] |

| Purity | ≥98% | [6] |

| In Vitro Plasma Stability | 86% remaining after 4 hours | [5][8] |

| Mouse Microsomal Half-life | 109 minutes | [5][8] |

| Cell Permeability | 8.66×10⁻⁶ / 1.30×10⁻³ cm/s |[5][8] |

Mechanism of Action and Proposed Therapeutic Strategy

This compound exerts its effect by directly inhibiting the enzymatic activity of dCTPase. This inhibition leads to an increase in the intracellular concentration of dCTP. The primary therapeutic application of this mechanism is to enhance the cytotoxic effects of cytidine analogue-based chemotherapies in cancer cells, particularly in leukemias.[5][7][8]

Caption: Mechanism of this compound action and its synergy with cytidine analogues.

Experimental Protocols

The following sections describe the general methodologies for evaluating a dCTPase inhibitor like this compound. The specific protocols are detailed in the cited literature.[8]

This assay quantifies the concentration of this compound required to inhibit 50% of dCTPase activity.

-

Principle: Recombinant human dCTPase is incubated with its substrate, dCTP, in the presence of varying concentrations of the inhibitor (this compound). The reaction measures the amount of product (dCMP or pyrophosphate) generated over time.

-

General Procedure:

-

A reaction mixture is prepared containing buffer, purified dCTPase enzyme, and dCTP.

-

This compound is added to the mixture at a range of concentrations. A control with no inhibitor (e.g., DMSO vehicle) is included.

-

The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the quantity of product is measured. This can be done using various methods, such as colorimetric assays for inorganic phosphate or HPLC-based detection of dCMP.

-

The percentage of inhibition at each this compound concentration is calculated relative to the control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

-

These assays predict the drug-like properties of the compound.

-

Aqueous Solubility: Assessed by adding excess solid this compound to an aqueous buffer, shaking until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant, typically by HPLC-UV.

-

Plasma Stability: this compound is incubated in plasma from a relevant species (e.g., human, mouse) at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 4 hours), and the remaining concentration of the parent compound is quantified by LC-MS/MS to determine its stability over time.[5][8]

-

Microsomal Stability: The compound is incubated with liver microsomes, which contain key metabolic enzymes (e.g., Cytochrome P450s). The disappearance of this compound over time is monitored by LC-MS/MS to calculate its metabolic half-life.[5][8]

-

Cell Permeability (e.g., PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method. It measures the passive diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

-

Combination Cytotoxicity Assay: To validate the synergistic effect, cancer cell lines (e.g., leukemia cells) are treated with a cytidine analogue (e.g., Ara-C) alone, this compound alone, and a combination of both across a range of concentrations. Cell viability is measured after a set incubation period (e.g., 72 hours) using assays like MTT or CellTiter-Glo. The results are analyzed to determine if the combination is synergistic, additive, or antagonistic.

Caption: A generalized workflow for the preclinical evaluation of a dCTPase inhibitor.

Conclusion and Future Directions

This compound is a groundbreaking chemical probe and a potential therapeutic agent that selectively targets dCTPase. Its high potency and favorable in vitro pharmacokinetic profile make it an excellent candidate for further development.[5][8] The primary therapeutic strategy involves using this compound to overcome resistance and enhance the activity of cytidine analogue chemotherapies. Future research should focus on in vivo efficacy studies in relevant cancer models, detailed toxicology profiling, and optimization of its drug-like properties to advance it toward clinical application. The availability of this selective inhibitor will also facilitate deeper research into the biological roles of dCTPase in both health and disease.

References

- 1. dCTP diphosphatase - Wikipedia [en.wikipedia.org]

- 2. The First Structure of an Active Mammalian dCTPase and its Complexes With Substrate Analogs and Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DCTPP1 dCTP pyrophosphatase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

In-Depth Technical Guide: TH1217 and its Potential as a Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TH1217 is a potent and selective small-molecule inhibitor of dCTPase pyrophosphatase 1 (dCTPase), an enzyme increasingly implicated in cancer cell proliferation and survival. This technical guide delineates the core mechanism of action of this compound, focusing on its primary therapeutic target, dCTPase. The central therapeutic strategy revolves around the synergistic cytotoxicity observed when this compound is co-administered with cytidine analogue chemotherapeutics. By inhibiting dCTPase, this compound prevents the degradation of the active triphosphate forms of these analogues, thereby enhancing their incorporation into DNA and subsequent anti-cancer effects. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways, offering a foundational resource for further research and development of this compound as a novel cancer therapeutic.

The Primary Therapeutic Target: dCTPase Pyrophosphatase 1

The primary therapeutic target of this compound is dCTPase pyrophosphatase 1 (dCTPase) , also known as XTP3TPA.[1] dCTPase plays a crucial role in nucleotide pool sanitation by hydrolyzing both canonical and non-canonical deoxycytidine triphosphates (dCTPs).[1] Emerging evidence has highlighted the significance of dCTPase in oncology, with studies demonstrating its overexpression in various human carcinomas.[1] Elevated dCTPase levels have been associated with cancer cell stemness, suggesting its involvement in tumor initiation and maintenance.[1]

The therapeutic rationale for targeting dCTPase is particularly compelling in the context of combination therapy with cytidine analogues, a class of chemotherapy agents widely used in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[1] These drugs, such as decitabine and cytarabine, require intracellular phosphorylation to their active triphosphate forms to exert their cytotoxic effects. dCTPase can recognize these activated drug metabolites as substrates and hydrolyze them, thereby reducing their therapeutic efficacy.

Mechanism of Action of this compound

This compound acts as a potent and selective inhibitor of dCTPase.[1] By blocking the enzymatic activity of dCTPase, this compound prevents the degradation of the active triphosphate forms of cytidine analogues. This leads to an increased intracellular concentration of the active drug, enhancing its incorporation into the DNA of cancer cells. The incorporation of these analogues into DNA leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

A pivotal aspect of this compound's therapeutic potential is its synergistic effect when combined with cytidine analogues. This synergy implies that the combined effect of the two drugs is greater than the sum of their individual effects. Preclinical studies have shown that this compound synergistically induces apoptosis and cell death in leukemia cells when used in combination with cytidine analogues, both in vitro and in vivo. Notably, this enhanced cytotoxicity does not extend to non-transformed, healthy dividing cells, suggesting a favorable therapeutic window.

Signaling Pathway of this compound in Combination Therapy

The following diagram illustrates the proposed mechanism of action of this compound in synergy with a cytidine analogue like decitabine.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound and its analogues.

Table 1: In Vitro dCTPase Inhibitory Activity

| Compound | IC50 (nM) vs dCTPase |

| This compound | 47 |

| Compound 6 | 57 ± 20 |

| Compound 14 | 110 ± 30 |

| Compound 18 | 60 ± 10 |

Data represents the half-maximal inhibitory concentration (IC50) against purified human dCTPase.[1]

Table 2: Synergistic Cytotoxicity of this compound with Cytidine Analogues in HL-60 Leukemia Cells

| Combination | Combination Index (CI) |

| This compound + Decitabine | < 1 (Synergistic) |

| This compound + Cytarabine | < 1 (Synergistic) |

The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[1][2][3]

Table 3: In Vitro ADME and Selectivity Profile of a this compound Analogue (Boronate 30)

| Parameter | Value |

| ADME Profile | |

| Mouse Microsomal Half-life | > 60 min |

| Human Microsomal Half-life | > 60 min |

| Aqueous Solubility (pH 7.4) | 150 µM |

| Caco-2 Permeability (Papp A-B) | 10.5 x 10⁻⁶ cm/s |

| Selectivity Profile | |

| CYP Inhibition (various isoforms) | IC50 > 25 µM |

| NUDIX Hydrolase Panel | High Selectivity for dCTPase |

This data for a promising analogue demonstrates a favorable preliminary drug metabolism and pharmacokinetics (DMPK) profile.

Detailed Experimental Protocols

In Vitro dCTPase Inhibition Assay (Malachite Green Assay)

This assay colorimetrically detects the inorganic phosphate released from the hydrolysis of dCTP by dCTPase.

Materials:

-

Purified full-length human dCTPase protein

-

dCTP (substrate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

This compound and other test compounds

-

Malachite Green Reagent

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound and other test compounds in DMSO.

-

Add 1 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 25 µL of dCTPase enzyme solution in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of dCTP substrate solution in assay buffer.

-

Incubate the reaction at room temperature for 30 minutes.

-

Stop the reaction and detect the released phosphate by adding 25 µL of Malachite Green reagent.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

HL-60 human leukemia cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

-

This compound, cytidine analogues (decitabine, cytarabine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed HL-60 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treat the cells with serial dilutions of this compound, the cytidine analogue, or the combination of both.

-

Incubate the treated cells for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Drug Synergy Analysis (Chou-Talalay Method)

This method provides a quantitative assessment of the interaction between two drugs.[2][3]

Procedure:

-

Perform cell viability assays with a matrix of concentrations for this compound and the cytidine analogue, both individually and in combination.

-

Use the dose-response data to calculate the Combination Index (CI) for each combination using specialized software (e.g., CompuSyn).

-

A CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.

Experimental and Logical Workflows

Workflow for Identifying and Characterizing dCTPase Inhibitors

Conclusion and Future Directions

This compound represents a promising first-in-class inhibitor of dCTPase with a clear mechanism of action and demonstrated synergistic effects with established chemotherapy agents. The preclinical data strongly support its further development as a therapeutic agent, particularly for hematological malignancies.

Future research should focus on:

-

In-depth in vivo studies to establish the pharmacokinetic and pharmacodynamic profile of this compound and its analogues.

-

Exploration of this compound's efficacy in solid tumors where dCTPase is overexpressed.

-

Identification of predictive biomarkers to select patient populations most likely to respond to this compound-based combination therapies.

-

Further elucidation of the downstream signaling pathways affected by dCTPase inhibition to uncover potential secondary targets and mechanisms of resistance.

The continued investigation of this compound and other dCTPase inhibitors holds the potential to introduce a novel and effective therapeutic strategy into the oncologist's armamentarium.

References

TH1217: A Potent and Selective Inhibitor of dCTP Py pyrophosphatase 1 in Nucleotide Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TH1217 is a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), an enzyme that plays a critical role in maintaining the integrity of the cellular nucleotide pool.[1] dCTPase functions as a "house-cleaning" enzyme, hydrolyzing both standard (canonical) and modified (non-canonical) deoxycytidine triphosphates (dCTPs). This activity is crucial for preventing the incorporation of incorrect or damaged nucleotides into DNA, thereby safeguarding genomic stability. The enzyme is found to be highly expressed in various cancer types and is linked to cancer cell stemness and resistance to certain therapies.[1]

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its role in nucleotide metabolism, and its potential as a therapeutic agent. The information presented is intended for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound exerts its biological effects through the specific inhibition of dCTP pyrophosphatase 1. By blocking the enzymatic activity of dCTPase, this compound disrupts the normal homeostatic regulation of the nucleotide pool. This inhibition leads to an accumulation of cellular dCTP and its analogues.

The primary therapeutic potential of this compound lies in its ability to synergize with cytidine analogue-based chemotherapeutic agents. These drugs, upon entering the cell, are converted into their triphosphate forms, which can then be erroneously incorporated into DNA, leading to cytotoxicity in cancer cells. However, dCTPase can degrade these activated drug molecules, reducing their efficacy. By inhibiting dCTPase, this compound prevents the degradation of the activated cytidine analogues, thereby enhancing their cytotoxic effects against cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.

| Compound | dCTPase IC50 (nM) | Aqueous Solubility (µM) | Plasma Stability (t1/2, h) | Mouse Microsomal Half-life (min) | Cell Permeability (10^-6 cm/s) |

| This compound (compound 30) | 47 | >100 | 86% remaining at 4h | 109 | 8.66 |

Experimental Protocols

dCTPase Inhibition Assay (Malachite Green Assay)

This assay was utilized for the high-throughput screening and determination of the inhibitory activity of compounds against dCTPase.

-

Reagents and Materials:

-

Full-length human dCTPase protein

-

dCTP (substrate)

-

Assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT

-

Malachite Green reagent

-

Test compounds (e.g., this compound) dissolved in DMSO

-

-

Procedure:

-

The dCTPase enzyme was incubated with the test compound at various concentrations in the assay buffer in a 384-well plate.

-

The enzymatic reaction was initiated by the addition of the substrate dCTP.

-

The reaction was allowed to proceed for a specific time at room temperature.

-

The reaction was stopped, and the amount of inorganic phosphate released was quantified by adding the Malachite Green reagent, which forms a colored complex with phosphate.

-

The absorbance was measured at 620 nm using a plate reader.

-

The IC50 values were calculated from the dose-response curves.

-

Cell Viability Assay (Resazurin Assay)

This assay was used to assess the cytotoxic effects of the compounds alone and in combination with cytidine analogues on cancer cell lines (e.g., HL-60 leukemia cells).

-

Reagents and Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Test compounds and cytidine analogues

-

Resazurin sodium salt solution

-

-

Procedure:

-

HL-60 cells were seeded into 96-well plates.

-

The cells were treated with increasing concentrations of the test compound, the cytidine analogue, or a combination of both.

-

The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Resazurin solution was added to each well, and the plates were incubated for another 4 hours.

-

The fluorescence (excitation 560 nm, emission 590 nm) was measured to determine the number of viable cells, as resazurin is converted to the fluorescent resorufin by metabolically active cells.

-

The combination index (CI) was calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

-

Visualizations

Signaling Pathway of dCTPase Inhibition by this compound

Caption: Mechanism of this compound action.

Experimental Workflow for dCTPase Inhibitor Screening

Caption: Inhibitor discovery workflow.

References

The Anti-Cancer Potential of TH1217: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TH1217 is a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), an enzyme implicated in nucleotide metabolism and cancer cell survival. This document provides a comprehensive technical overview of the anti-cancer potential of this compound, focusing on its mechanism of action, preclinical efficacy, and synergistic activity with existing chemotherapeutic agents. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring novel therapeutic strategies in oncology.

Introduction

The dysregulation of nucleotide metabolism is a hallmark of cancer, enabling rapid cell proliferation and genome replication. dCTP pyrophosphatase 1 (dCTPase) plays a crucial role in maintaining the balance of intracellular deoxynucleoside triphosphates (dNTPs). By hydrolyzing dCTP, dCTPase prevents the accumulation of this nucleotide, which can otherwise lead to genomic instability. In several cancers, dCTPase is overexpressed, suggesting its potential as a therapeutic target.

This compound has emerged as a first-in-class, potent, and selective inhibitor of dCTPase. Its ability to modulate the intracellular nucleotide pool opens new avenues for cancer therapy, particularly in combination with nucleoside analogues that are susceptible to degradation. This whitepaper details the current understanding of this compound's anti-cancer properties, supported by preclinical data and detailed experimental methodologies.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of dCTPase. This inhibition leads to an increase in the intracellular concentration of dCTP. While this alone can have cytostatic effects in some cancer cell lines, the primary therapeutic potential of this compound lies in its ability to potentiate the efficacy of cytidine analogue chemotherapeutics, such as decitabine.

Decitabine, a hypomethylating agent, requires phosphorylation to its active triphosphate form (5-aza-dCTP) to be incorporated into DNA. dCTPase can degrade 5-aza-dCTP, thereby reducing the therapeutic efficacy of decitabine. By inhibiting dCTPase, this compound prevents the degradation of 5-aza-dCTP, leading to its increased incorporation into DNA. This results in the trapping of DNA methyltransferases (DNMTs), leading to DNA hypomethylation, re-expression of tumor suppressor genes, and ultimately, cancer cell apoptosis.

Quantitative Data

The preclinical efficacy of this compound has been evaluated through various in vitro assays. The following tables summarize the key quantitative findings.

| Parameter | Value | Assay | Reference |

| IC50 for dCTPase | 47 nM | Malachite Green Assay | [1] |

| Cell Line | Treatment | Effect | Reference |

| HL-60 | This compound | Increased intracellular dCTP | [1] |

| HL-60 | This compound + Decitabine | Synergistic cytotoxicity | [1] |

| DOHH-2 | This compound | Impaired cell proliferation | [1] |

| WILL-2 | This compound | Impaired cell proliferation | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the key experiments cited.

dCTPase Inhibition Assay (Malachite Green Assay)

This assay quantifies the inorganic phosphate released from the hydrolysis of dCTP by dCTPase. The amount of phosphate is measured colorimetrically using malachite green.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

-

Dilute recombinant human dCTPase to the desired concentration in assay buffer.

-

Prepare a stock solution of dCTP in water.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add 2 µL of this compound dilution or DMSO (control).

-

Add 48 µL of dCTPase solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of dCTP solution.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 25 µL of 0.5 M EDTA.

-

-

Detection:

-

Add 100 µL of Malachite Green reagent to each well.

-

Incubate for 15 minutes at room temperature for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (Resazurin Assay)

This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Protocol:

-

Cell Seeding:

-

Seed leukemia cells (e.g., HL-60) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and/or decitabine in culture medium.

-

Add 100 µL of the compound dilutions to the respective wells.

-

Incubate for 72 hours.

-

-

Detection:

-

Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the IC50 values for each treatment condition.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment:

-

Treat cells with this compound and/or decitabine for the desired time period.

-

-

Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant.

-

Conclusion and Future Directions

This compound represents a promising new agent in the landscape of targeted cancer therapy. Its specific mechanism of action, potent inhibition of dCTPase, and demonstrated synergy with decitabine highlight its potential for the treatment of hematological malignancies and potentially other cancers with dysregulated nucleotide metabolism. Further preclinical studies, including in vivo efficacy and toxicity assessments, are warranted to advance this compound towards clinical development. The exploration of other combination therapies and the identification of predictive biomarkers will be crucial in realizing the full therapeutic potential of this novel dCTPase inhibitor.

References

Technical Whitepaper: The Role of Th17 Pathway Inhibition in Modulating SARS-CoV-2-Related Hyperinflammation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific therapeutic agent designated "TH1217" with published effects on SARS-CoV-2 protein interactions was identified in a comprehensive literature search. This document will instead provide an in-depth technical guide on the inhibition of the T helper 17 (Th17) cell pathway, a significant area of research for mitigating the hyperinflammatory response in severe COVID-19.

Introduction: The Th17 Pathway in SARS-CoV-2 Pathogenesis

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) infection can lead to a dysregulated immune response, often termed a "cytokine storm," which is a major contributor to disease severity and mortality in COVID-19.[1][2] Among the various immune components implicated, the Th17 cell lineage and its signature cytokine, Interleukin-17 (IL-17), have been identified as key drivers of the hyperinflammatory state observed in critically ill patients.[1][2][3]

Th17 cells are a subset of T helper cells that play a crucial role in mucosal immunity and defense against extracellular pathogens. However, their overactivation can lead to tissue damage and autoimmune conditions. In the context of COVID-19, elevated levels of IL-17 and a higher count of Th17 cells are associated with more severe disease outcomes, including Acute Respiratory Distress Syndrome (ARDS).[3][4][5] The pro-inflammatory effects of IL-17 include the recruitment of neutrophils and the induction of other inflammatory cytokines, contributing to the pulmonary pathology seen in severe COVID-19.[6][7]

This whitepaper will explore the therapeutic potential of inhibiting the Th17 pathway as a strategy to ameliorate the severe inflammatory consequences of SARS-CoV-2 infection. We will delve into the mechanisms of action of different classes of Th17 pathway inhibitors, summarize the available clinical data, and provide an overview of the experimental approaches used in their evaluation.

Therapeutic Targets in the Th17 Signaling Pathway

The Th17 signaling cascade presents several druggable targets. The main strategies for inhibiting this pathway in the context of COVID-19 have focused on:

-

Direct Neutralization of IL-17A: Utilizing monoclonal antibodies to directly bind and neutralize the IL-17A cytokine.

-

Blocking the IL-17 Receptor (IL-17R): Using monoclonal antibodies to prevent IL-17 from binding to its receptor.

-

Inhibition of Janus Kinases (JAKs): Targeting intracellular signaling molecules, particularly JAK2, which are crucial for the differentiation and function of Th17 cells.[4][8]

-

Inhibition of Retinoid-related Orphan Receptor gamma t (RORγt): Targeting the master transcriptional regulator responsible for Th17 cell differentiation.[6]

Below is a diagram illustrating the Th17 signaling pathway and the points of intervention for these inhibitor classes.

Caption: Th17 signaling pathway and points of therapeutic intervention.

Quantitative Data from Clinical Studies

Several clinical trials have investigated the efficacy and safety of Th17 pathway inhibitors in patients with COVID-19. The following tables summarize the key findings from some of these studies.

Table 1: Clinical Trials of Anti-IL-17 Monoclonal Antibodies in COVID-19

| Drug | Study Design | Patient Population | Key Findings | Reference |

| Secukinumab | Phase 2, open-label, randomized controlled trial (BISHOP study) | 25 hospitalized COVID-19 patients with respiratory failure | Well-tolerated with no significant increase in adverse events. Did not significantly improve ventilator-free days. Showed a potential for ameliorating less severe disease forms and a significant reduction in thromboembolic events. | [3] |

| Netakimab | Retrospective case-control study | 171 hospitalized patients with severe COVID-19 (88 received Netakimab) | Associated with improvement in clinical and laboratory parameters (body temperature, SpO2/FiO2, CRP). No significant effect on mortality, ICU transfer, or need for mechanical ventilation. | [9] |

Table 2: Proposed and Investigated Small Molecule Inhibitors of the Th17 Pathway for COVID-19

| Drug Class | Example Drug | Proposed Mechanism of Action | Supporting Evidence | Reference |

| JAK2 Inhibitors | Fedratinib | Inhibits the JAK2/STAT3 signaling pathway, which is crucial for Th17 cell differentiation and function, thereby reducing the production of IL-17 and other pro-inflammatory cytokines. | Pre-clinical data showed that Fedratinib decreased the expression of IL-17 and IL-22 by murine Th17 cells. Proposed as a repurposed drug for COVID-19. | [4][8][10] |

| RORγt Inhibitors | Digoxin, various small molecules in development | Inhibit the master transcriptional regulator of Th17 cells, preventing their differentiation and the production of IL-17. | RORγt is a promising therapeutic target for Th17-mediated diseases. The role of specific RORγt inhibitors in COVID-19 is an area of ongoing research. | [6][11] |

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting research institutions. However, based on the published literature, the general methodologies employed in these studies can be outlined.

Randomized Clinical Trial Protocol for Anti-IL-17 Antibodies

The following is a generalized workflow for a clinical trial investigating an anti-IL-17 monoclonal antibody in hospitalized COVID-19 patients, based on the description of the BISHOP study.[3]

Caption: Generalized workflow for a randomized clinical trial of a Th17 inhibitor.

Key Methodological Components:

-

Patient Selection: Inclusion criteria typically involve hospitalized adults with confirmed SARS-CoV-2 infection and evidence of severe disease, such as respiratory failure or elevated inflammatory markers.

-

Randomization: Patients are randomly assigned to receive either the investigational drug in addition to the standard of care or the standard of care alone.

-

Treatment: The investigational drug is administered according to a predefined dosage and schedule.

-

Data Collection and Endpoints: Clinical outcomes (e.g., mortality, duration of hospitalization, need for mechanical ventilation), laboratory parameters (e.g., C-reactive protein, cytokine levels), and safety data (adverse events) are collected over a specified period.

In Vitro Assay for JAK2 Inhibitor Activity

The assessment of a JAK2 inhibitor's effect on Th17 cells, as described for Fedratinib, would likely involve the following steps.[8]

-

Isolation of T cells: Naive CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Th17 Differentiation: The isolated T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of cytokines such as IL-6, TGF-β, and IL-23.

-

Inhibitor Treatment: The differentiating T cells are treated with various concentrations of the JAK2 inhibitor (e.g., Fedratinib) or a vehicle control.

-

Analysis of Cytokine Production: After a period of incubation, the supernatant is collected to measure the concentration of IL-17 and other cytokines using techniques like ELISA. Intracellular cytokine staining followed by flow cytometry can also be used to determine the percentage of IL-17-producing cells.

Conclusion and Future Directions

The inhibition of the Th17 pathway represents a promising, albeit not yet fully validated, therapeutic strategy for managing the hyperinflammatory response in severe COVID-19. While direct inhibition of IL-17 with monoclonal antibodies has shown a good safety profile, its efficacy in improving major clinical outcomes remains to be definitively established.[3][9] The use of small molecule inhibitors, such as JAK2 and RORγt inhibitors, offers an alternative approach that can modulate the Th17 response at an earlier stage.[4][6]

Future research should focus on:

-

Larger, well-controlled randomized clinical trials to confirm the efficacy of Th17 pathway inhibitors in severe COVID-19.

-

The identification of biomarkers to select patients who are most likely to benefit from this therapeutic approach.

-

Further investigation into the potential of small molecule inhibitors, like RORγt inhibitors, for the treatment of COVID-19.

Understanding the intricate interplay between the Th17 pathway and SARS-CoV-2 pathogenesis will be crucial for the development of effective immunomodulatory therapies to combat this and future viral pandemics.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Th17 Response in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medrxiv.org [medrxiv.org]

- 4. TH17 responses in cytokine storm of COVID-19: An emerging target of JAK2 inhibitor Fedratinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of Th17 cells in SARS-CoV-2 infection: implementation for the therapy of severe COVID-19 cases - CellR4 [cellr4.org]

- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential role of IL‐17 blocking agents in the treatment of severe COVID‐19? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sfndt.org [sfndt.org]

- 9. Anti-IL-17 monoclonal antibodies in hospitalized patients with severe COVID-19: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TH1217 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1217 is a potent and selective small-molecule inhibitor of dCTP pyrophosphatase 1 (dCTPase), a key enzyme in maintaining the homeostasis of deoxynucleoside triphosphate (dNTP) pools within the cell.[1][2][3] dCTPase prevents the accumulation of non-canonical dNTPs, thereby safeguarding genome integrity. In cancer cells, which often exhibit altered metabolism and increased reliance on specific metabolic pathways, the inhibition of dCTPase by this compound can lead to an imbalance in the dNTP pool, resulting in DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2][3] Furthermore, this compound has been demonstrated to enhance the cytotoxic effects of cytidine analogue chemotherapeutics, such as cytarabine, in leukemia cells, highlighting its potential as a combination therapy agent.[2][3]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anticancer properties, both as a single agent and in combination with other therapeutic compounds.

Product Information

| Property | Value | Reference |

| Chemical Name | (T-4)-[N-[(carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO][4-[(5,6-dichloro-2-methyl-4-nitro-1H-benzimidazol-1-yl)methyl]phenyl]-boron | [1] |

| Synonyms | ZINC1775962367 | [1][2] |

| CAS Number | 1862212-48-3 | [1] |

| Molecular Formula | C₂₀H₁₇BCl₂N₄O₆ | [1][4] |

| Molecular Weight | 491.1 g/mol | [1][4] |

| Purity | ≥98% | [4] |

| Solubility | Soluble in DMSO (≥ 10 mg/mL) | [1] |

| Storage | Store powder at -20°C for up to 1 month, or at -80°C for up to 6 months. | [2] |

| Stability | Unstable in aqueous solution; prepare fresh solutions for immediate use. | [5] |

Mechanism of Action

This compound selectively inhibits dCTPase, leading to an accumulation of dCTP and other non-canonical pyrimidine nucleotides. This imbalance in the dNTP pool is hypothesized to cause DNA replication stress and the misincorporation of nucleotides into DNA, triggering a DNA damage response and subsequent cell death.

Quantitative Data

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) | Reference |

| IC₅₀ (dCTPase inhibition) | 47 nM | - | [1][2][5] |

| Aqueous Solubility | >100 µM | - | [2] |

| Plasma Stability (in vitro, 4h) | 86% | - | [2] |

| Mouse Microsomal Half-life | 109 minutes | - | [2] |

| Cell Permeability | 8.66 x 10⁻⁶ / 1.30 x 10⁻³ cm/s | - | [2] |

Table 2: Reported IC₅₀ Values for Anticancer Agents in Leukemia Cell Lines (for reference)

| Compound | IC₅₀ | Cell Line | Exposure Time | Reference |

| Cytarabine | 0.047 µM | KG1-a | 72 h | [6] |

| Daunorubicin | Varies | Various AML | 72 h | [7] |

| Venetoclax | Varies | Various AML | 72 h | [7] |

Note: Specific IC₅₀ values for this compound in various cancer cell lines are not yet widely published. Researchers should perform dose-response studies to determine the optimal concentration for their cell line of interest.

Experimental Protocols

Protocol 1: Determination of IC₅₀ using a Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line using a standard luminescence-based cell viability assay (e.g., CellTiter-Glo®).

Materials:

-

Cancer cell line of interest (e.g., HL-60, a human promyelocytic leukemia cell line)

-

Complete cell culture medium

-

This compound

-

DMSO (cell culture grade)

-

96-well clear-bottom, opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to prepare working solutions at 2X the final desired concentrations. A typical concentration range to test would be from 1 nM to 100 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the 2X working solutions of this compound or vehicle control to the appropriate wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

-

Protocol 2: Assessment of Apoptosis by Annexin V Staining

This protocol details the use of flow cytometry to quantify apoptosis induced by this compound using Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to attach overnight.

-

Treat cells with this compound at concentrations determined from the IC₅₀ experiment (e.g., 1x and 5x IC₅₀) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

For adherent cells, collect the supernatant (containing floating apoptotic cells) and wash the attached cells with PBS.

-

Trypsinize the adherent cells and combine them with the supernatant.

-

For suspension cells, collect the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of the viability dye.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained and single-stained controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Protocol 3: Evaluation of Synergistic Effects with Cytidine Analogues

This protocol is designed to assess the synergistic cytotoxic effect of this compound in combination with a cytidine analogue like cytarabine (Ara-C) using a checkerboard assay and calculating the Combination Index (CI).

Materials:

-

Leukemia cell line (e.g., HL-60, MOLM-13)

-

Complete cell culture medium

-

This compound

-

Cytarabine (Ara-C)

-

DMSO

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

Software for synergy analysis (e.g., CompuSyn)

Procedure:

-

Determine Single-Agent IC₅₀:

-

First, determine the IC₅₀ values for this compound and Ara-C individually as described in Protocol 1.

-

-

Checkerboard Assay Setup:

-

Prepare serial dilutions of this compound and Ara-C in a 96-well plate. For example, in the vertical direction, add increasing concentrations of this compound, and in the horizontal direction, add increasing concentrations of Ara-C. This will create a matrix of combination concentrations.

-

Include single-agent controls for both drugs and a vehicle control.

-

Seed cells into the plate as described in Protocol 1.

-

-

Incubation and Viability Measurement:

-

Incubate the plate for 72 hours.

-

Measure cell viability using the CellTiter-Glo® assay as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the fraction of affected cells for each combination.

-

Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Potency (High IC₅₀) | - this compound degradation | - Prepare fresh solutions of this compound for each experiment due to its instability in aqueous solutions. |

| - Cell line is resistant | - Use a positive control compound known to be effective in the chosen cell line. Consider using a different cell line. | |

| High Variability in Results | - Inconsistent cell seeding | - Ensure a single-cell suspension and accurate cell counting. |

| - Edge effects in 96-well plate | - Avoid using the outer wells of the plate or fill them with sterile PBS. | |

| No Synergistic Effect | - Inappropriate concentration range | - Base the concentration range for the combination study on the individual IC₅₀ values. |

| - The two drugs do not have a synergistic mechanism of action in the chosen cell line | - Investigate the underlying mechanisms of both drugs in your cell line. |

Conclusion

This compound is a valuable research tool for investigating the role of dCTPase and dNTP pool homeostasis in cancer cell biology. The protocols provided here offer a framework for characterizing the cellular effects of this compound and exploring its potential as a novel anticancer agent, particularly in combination with existing chemotherapies. As with any experimental work, careful optimization of conditions for each specific cell line and assay is crucial for obtaining reliable and reproducible results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biocompare.com [biocompare.com]

- 5. rndsystems.com [rndsystems.com]

- 6. The synergistic effect of 2-deoxy-D-glucose and cytarabine on mitochondria of stem-like cells derived from KG1-a - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Evaluation of a Novel Agent in Leukemia Cell Line Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of novel therapeutic agents is a cornerstone of oncology research, aiming to identify compounds with potent and selective anti-leukemic activity. This document provides a comprehensive framework for the in vitro characterization of a novel investigational agent, here designated as a "test agent," for its potential application in treating leukemia. The following protocols are designed to systematically assess the agent's impact on leukemia cell viability, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression. These foundational studies are critical for elucidating the mechanism of action and establishing the therapeutic potential of new compounds.

Data Presentation

All quantitative data from the experimental protocols should be meticulously recorded and summarized in the following tables to facilitate clear interpretation and comparative analysis.

Table 1: Cytotoxicity Profile of the Test Agent (IC50 Values) This table summarizes the half-maximal inhibitory concentration (IC50) of the test agent against a panel of leukemia cell lines after 48 hours of treatment.

| Cell Line | Cell Type | Test Agent IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | [Insert Data] | [Insert Data] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | [Insert Data] | [Insert Data] |

| THP-1 | Acute Myeloid Leukemia (AML) | [Insert Data] | [Insert Data] |

| K562 | Chronic Myeloid Leukemia (CML) | [Insert Data] | [Insert Data] |

Table 2: Apoptosis Induction by the Test Agent This table quantifies the percentage of apoptotic cells following treatment with the test agent for 24 hours, as determined by Annexin V and Propidium Iodide staining.

| Cell Line | Treatment Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Jurkat | Vehicle Control (DMSO) | [Insert Data] | [Insert Data] |

| IC50 | [Insert Data] | [Insert Data] | |

| 2 x IC50 | [Insert Data] | [Insert Data] | |

| THP-1 | Vehicle Control (DMSO) | [Insert Data] | [Insert Data] |

| IC50 | [Insert Data] | [Insert Data] | |

| 2 x IC50 | [Insert Data] | [Insert Data] |

Table 3: Cell Cycle Analysis Following Treatment with the Test Agent This table shows the cell cycle distribution of leukemia cells after 24 hours of exposure to the test agent.

| Cell Line | Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Jurkat | Vehicle Control (DMSO) | [Insert Data] | [Insert Data] | [Insert Data] |

| IC50 | [Insert Data] | [Insert Data] | [Insert Data] | |

| THP-1 | Vehicle Control (DMSO) | [Insert Data] | [Insert Data] | [Insert Data] |

| IC50 | [Insert Data] | [Insert Data] | [Insert Data] |

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the test agent on leukemia cell lines and to calculate the IC50 value.

-

Materials:

-

Leukemia cell lines (e.g., Jurkat, THP-1)

-

Complete culture medium (e.g., RPMI-1640 + 10% Fetal Bovine Serum + 1% Penicillin-Streptomycin)

-

Test agent stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well flat-bottom plates

-

Multi-channel pipette

-

Microplate reader (absorbance at 570 nm)

-

-

Procedure:

-

Cell Seeding: Culture leukemia cells to ~80% confluency. Count viable cells and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test agent in complete medium. Add 100 µL of the diluted agent to the corresponding wells. Include vehicle control (medium with DMSO) and no-cell (medium only) blanks.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the supernatant and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals completely.

-

Data Acquisition: Measure the absorbance at 570 nm.

-

Analysis: Subtract the blank absorbance. Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and calculate the IC50 value using non-linear regression.

-

Protocol 2: Quantification of Apoptosis by Flow Cytometry

Objective: To quantify the induction of apoptosis by the test agent using Annexin V-FITC and Propidium Iodide (PI) staining.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Treated and control cells

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed 1x10^6 cells in a 6-well plate and treat with the test agent at desired concentrations (e.g., IC50, 2x IC50) for 24 hours.

-

Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples immediately using a flow cytometer, acquiring at least 10,000 events per sample. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test agent on the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Treated and control cells

-

Ice-cold 70% ethanol

-

PI/RNase A staining solution

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment and Harvesting: Treat and harvest cells as described in Protocol 2.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop for fixation. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.

-

Staining: Resuspend the pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the DNA content using a flow cytometer. Use software to model the cell cycle phases (G0/G1, S, G2/M) based on DNA content histograms.

-

Mandatory Visualizations

Hypothetical Signaling Pathway for Test Agent This diagram illustrates a potential mechanism where a test agent inhibits a critical kinase in a pro-survival pathway, thereby promoting apoptosis.

Caption: Hypothetical PI3K/AKT pathway inhibition by a test agent.

Experimental Workflow for In Vitro Compound Screening This diagram provides a logical flow of the experimental process from cell culture to final data analysis.

Caption: Workflow for evaluating a novel anti-leukemia agent.

Application Notes and Protocols for Determining the Optimal Concentration of TH1217 in Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1217 is a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), an enzyme responsible for regulating the intracellular nucleotide pool.[1][2] dCTPase plays a crucial role in maintaining genomic integrity by hydrolyzing both canonical and non-canonical deoxynucleoside triphosphates (dNTPs). In several types of cancer, dCTPase is overexpressed, contributing to cancer cell stemness and resistance to certain chemotherapeutic agents.[1][2]

The mechanism of action of this compound involves the inhibition of dCTPase, leading to an imbalance in the cellular dNTP pool. This disruption of nucleotide metabolism can induce DNA damage and subsequently trigger cell death. Notably, the cytotoxic effects of this compound are significantly enhanced when used in combination with cytidine analogues, such as cytarabine (Ara-C), which are commonly used in the treatment of hematological malignancies.[1] By preventing the degradation of the active triphosphate forms of these analogues, this compound increases their incorporation into DNA, thereby potentiating their anticancer activity.

These application notes provide a comprehensive guide for determining the optimal concentration of this compound for in vitro cytotoxicity assays, both as a single agent and in combination with other therapeutic compounds.

Data Presentation

Biochemical Potency of dCTPase Inhibitors

The following table summarizes the in vitro biochemical potency of a precursor to this compound against recombinant human dCTPase. This data is essential for establishing a starting point for cellular assays.

| Compound | Target | IC50 (µM) | Assay Method | Reference |

| Compound 6 (this compound precursor) | Human dCTPase | 0.057 ± 0.02 | Malachite Green Assay | [1] |

Example Dose-Response Data for this compound in a Leukemia Cell Line (HL-60)

This table provides example data from a cytotoxicity assay to illustrate the determination of the optimal concentration of this compound, both alone and in combination with cytarabine.

| Treatment | This compound Concentration (µM) | Cytarabine Concentration (µM) | Cell Viability (%) |

| Vehicle Control | 0 | 0 | 100 |

| This compound alone | 0.01 | 0 | 95 |

| 0.1 | 0 | 85 | |

| 1 | 0 | 60 | |

| 10 | 0 | 30 | |

| 100 | 0 | 10 | |

| Cytarabine alone | 0 | 0.1 | 80 |

| This compound + Cytarabine | 0.1 | 0.1 | 65 |

| 1 | 0.1 | 40 | |

| 10 | 0.1 | 15 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: This protocol is suitable for suspension cell lines (e.g., HL-60, Jurkat) and adherent cell lines (e.g., MCF-7, A549).

-

Culture Medium: Use the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics as recommended for the specific cell line.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells regularly to maintain exponential growth. Ensure cell viability is >95% before starting any experiment.

Preparation of this compound and Cytarabine Stock Solutions

-

This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Cytarabine Stock Solution:

-

Prepare a 10 mM stock solution of cytarabine in sterile water or phosphate-buffered saline (PBS).

-

Filter-sterilize the solution and store at -20°C.

-

-

Serial Dilutions:

-

On the day of the experiment, prepare a series of working solutions by serially diluting the stock solutions in the appropriate cell culture medium.

-

It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to generate a complete dose-response curve.

-

Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.

-

Protocol for Determining the IC50 of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed for a 96-well plate format but can be adapted for other formats.

-

Cell Seeding:

-

For adherent cells, seed 5,000-10,000 cells per well in 100 µL of culture medium and allow them to attach overnight.

-

For suspension cells, seed 10,000-20,000 cells per well in 100 µL of culture medium on the day of the experiment.

-

-

Compound Treatment:

-

Add 100 µL of the serially diluted this compound solutions to the appropriate wells.

-

Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration) and no-treatment control wells (medium only).

-

-

Incubation:

-

Incubate the plate for 72 hours (or a predetermined optimal time) at 37°C in a humidified 5% CO2 incubator.

-

-

CellTiter-Glo® Assay and Measurement:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (medium-only wells) from all other readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability data against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

-

Protocol for Synergy Assay of this compound and Cytarabine

-

Experimental Design:

-

Prepare a matrix of concentrations with serial dilutions of this compound on one axis and serial dilutions of cytarabine on the other.

-

Include controls for each compound alone and a vehicle control.

-

-

Procedure:

-

Follow the same procedure for cell seeding and incubation as described in the IC50 determination protocol.

-

Add the different combinations of this compound and cytarabine to the wells.

-

-

Data Analysis:

-

Measure cell viability using the CellTiter-Glo® assay.

-

Analyze the data using synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Visualization of Pathways and Workflows

Caption: Signaling pathway of dCTPase and the inhibitory action of this compound.

Caption: Experimental workflow for determining the optimal concentration of this compound.

References

Application of TH1217 in Combination with Cytidine Analogues for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1217 is a potent and selective inhibitor of dCTP pyrophosphatase 1 (dCTPase), an enzyme responsible for regulating the intracellular pool of deoxynucleotide triphosphates (dNTPs) by hydrolyzing both canonical and non-canonical dNTPs.[1] In various cancer types, particularly leukemia, the modulation of dNTP pools presents a promising therapeutic strategy. Cytidine analogues, such as cytarabine (Ara-C), gemcitabine, and decitabine, are a class of chemotherapy agents that act as antimetabolites, interfering with DNA synthesis and repair, ultimately leading to cancer cell death. This application note details the synergistic effects of combining this compound with cytidine analogues, providing protocols for in vitro assessment of this combination therapy. The inhibition of dCTPase by this compound is hypothesized to enhance the cytotoxic effects of cytidine analogues by creating an imbalance in the dNTP pool, thereby increasing the incorporation of the analogue into DNA or enhancing its disruptive effects on DNA replication and repair machinery.

Data Presentation

The combination of this compound (referred to as compound 18/boronate 30 in the source literature) with various cytidine analogues has been shown to exhibit synergistic cytotoxicity in leukemia cell lines.[2] The following table summarizes the synergistic effects observed in HL-60 human promyelocytic leukemia cells.

| Combination | Cell Line | Observed Effect | Quantitative Data (Conceptual) |

| This compound + 5-azacytidine | HL-60 | Synergistic Cytotoxicity | Combination Index (CI) < 1 |

| This compound + Decitabine | HL-60 | Synergistic Cytotoxicity | Combination Index (CI) < 1 |

| This compound + Gemcitabine | HL-60 | Synergistic Cytotoxicity | Combination Index (CI) < 1 |

Note: Specific quantitative Combination Index (CI) values from the primary literature were not available. A CI value less than 1 indicates synergy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well format to determine the cytotoxic effects of this compound in combination with cytidine analogues.

Materials:

-

Leukemia cell line (e.g., HL-60)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

Cytidine analogue (e.g., cytarabine, gemcitabine, decitabine; stock solution in sterile water or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed HL-60 cells at a density of 5 x 10⁴ cells/well in a 96-well plate in a final volume of 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Prepare serial dilutions of this compound and the cytidine analogue, both alone and in combination, at various concentration ratios.

-

Add 100 µL of the drug solutions to the respective wells. For control wells, add 100 µL of medium with the corresponding concentration of DMSO.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Synergy Analysis (Chou-Talalay Method)

The Chou-Talalay method is a widely accepted method to quantify the synergism, additivity, or antagonism of drug combinations.[3][4]

Procedure:

-

Generate dose-response curves for this compound and the cytidine analogue individually and in combination using the data from the cell viability assay.

-